DOTA-(Tyr3)-Octreotate acetate, commonly referred to as DOTA-TATE, is a synthetic peptide that functions as a somatostatin analogue. This compound is particularly significant in the field of nuclear medicine due to its ability to target somatostatin receptors, specifically subtype 2, which are overexpressed in various neuroendocrine tumors. DOTA-TATE is recognized for its role in peptide receptor radionuclide therapy and positron emission tomography imaging, making it a crucial tool for both diagnostic and therapeutic applications in oncology.
DOTA-(Tyr3)-Octreotate acetate is derived from octreotide, a synthetic derivative of somatostatin, with the addition of a DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) chelator. This modification allows for the attachment of radiometals such as gallium-68 and lutetium-177, facilitating its use in targeted radionuclide therapy and imaging.
This compound falls under the category of radiopharmaceuticals and peptide analogues. It is classified as a somatostatin receptor agonist and is utilized in the diagnosis and treatment of neuroendocrine tumors due to its high affinity for somatostatin receptors.
The synthesis of DOTA-(Tyr3)-Octreotate acetate typically involves solid-phase peptide synthesis (SPPS). The process begins with the assembly of the octreotate peptide sequence on a solid support followed by conjugation with the DOTA chelator through a coupling reaction.
Technical Details:
DOTA-(Tyr3)-Octreotate acetate primarily undergoes chelation reactions where it forms stable complexes with various metal ions such as gallium-68, lutetium-177, and yttrium-90. These reactions are essential for its application in radiopharmaceuticals.
Technical Details:
DOTA-(Tyr3)-Octreotate acetate exerts its therapeutic effects by selectively binding to somatostatin receptors on tumor cells, particularly subtype 2. Once bound, it facilitates internalization via endocytosis, allowing for localized delivery of radioactive isotopes that induce DNA damage in cancer cells.
The compound's stability and solubility make it suitable for clinical applications involving radiopharmaceuticals .
DOTA-(Tyr3)-Octreotate acetate has several significant applications in medical science:
CAS No.:
CAS No.: 27251-84-9
CAS No.: 72401-53-7
CAS No.:
CAS No.: 74240-46-3
CAS No.: 55064-20-5